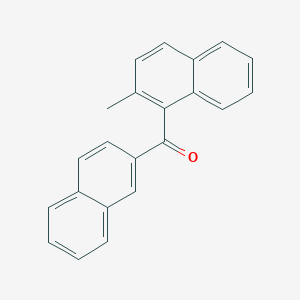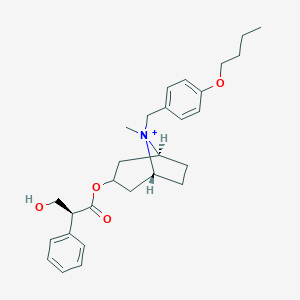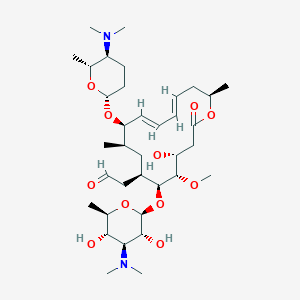![molecular formula C26H28FNO B033839 N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine CAS No. 110465-94-6](/img/structure/B33839.png)
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine, commonly known as EFV, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. EFV has been shown to be highly effective in suppressing viral replication and reducing the viral load in patients with HIV.
Wirkmechanismus
EFV works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. By inhibiting the reverse transcriptase enzyme, EFV prevents the virus from replicating and reduces the viral load in the patient.
Biochemische Und Physiologische Effekte
EFV has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain cytokines, such as interleukin-2 and interferon-gamma, which are important in the immune response to viral infections. EFV has also been shown to have an effect on the lipid metabolism of patients, with some studies reporting an increase in serum cholesterol and triglyceride levels in patients taking EFV.
Vorteile Und Einschränkungen Für Laborexperimente
EFV has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. EFV has also been extensively studied for its efficacy in the treatment of HIV infection, making it a well-characterized compound for use in lab experiments. However, EFV also has some limitations for lab experiments. It has been shown to have a number of side effects in patients, which may limit its use in certain experiments. Additionally, EFV may not be effective against all strains of HIV, which may limit its use in certain studies.
Zukünftige Richtungen
There are a number of future directions for research on EFV. One area of research is the development of new N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamines with improved efficacy and reduced side effects. Another area of research is the investigation of the potential use of EFV in the treatment of other viral infections, such as hepatitis B and C. Additionally, there is ongoing research on the mechanisms of resistance to EFV and other N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamines, which may lead to the development of new treatment strategies for HIV infection.
Synthesemethoden
EFV is synthesized using a multi-step process that involves the reaction of 4-(4-fluorophenyl)-2-butanone with ethylamine to form 4-(4-fluorophenyl)-2-butenenitrile. The nitrile is then reduced to the corresponding amine, which is further reacted with 4-(2-bromoethoxy)phenol to form EFV.
Wissenschaftliche Forschungsanwendungen
EFV has been extensively studied for its efficacy in the treatment of HIV infection. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in patients with HIV. EFV is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Eigenschaften
CAS-Nummer |
110465-94-6 |
|---|---|
Produktname |
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine |
Molekularformel |
C26H28FNO |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28FNO/c1-3-28(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(27)15-11-22/h5-17,20H,3-4,18-19H2,1-2H3/b26-20+ |
InChI-Schlüssel |
NFQSXHWEYRYXTD-LHLOQNFPSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)F |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Synonyme |
1-(4-fluorophenyl)-1-(4-(2-N,N-diethylamino)ethoxy)phenyl-2-phenylethylene 1-FDEPCP fluoro-clomiphene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



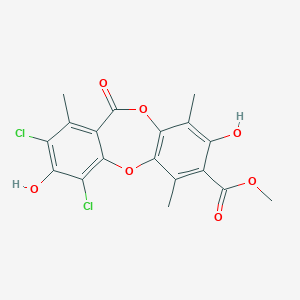
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)

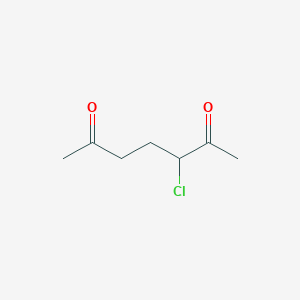
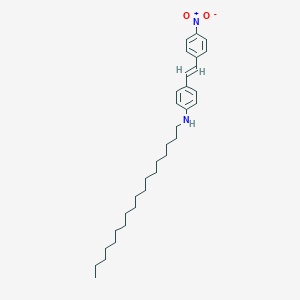
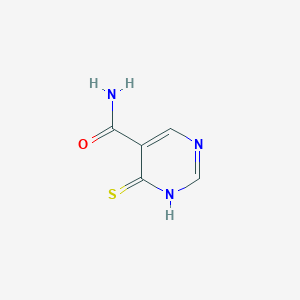
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
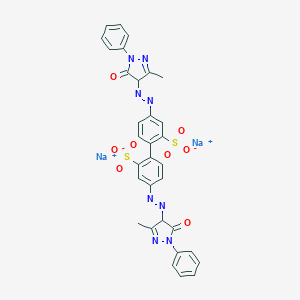
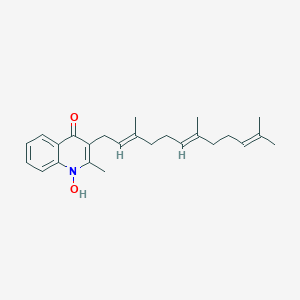
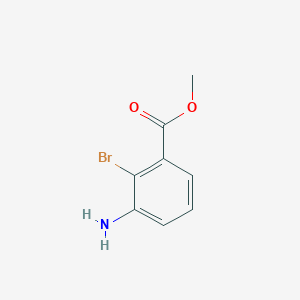
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
